

Advanced Technical Guide: Properties, Reactivity, and Applications of CAS 13839-12-8

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Compound of Interest

Compound Name:	3-Buten-2-one, 4-amino-3-bromo-
CAS No.:	13839-12-8
Cat. No.:	B576798

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Executive Summary

CAS 13839-12-8, formally identified as (Z)-4-amino-3-bromobut-3-en-2-one, belongs to the highly versatile class of α -bromo enamines[1]. Characterized by a "push-pull" alkene system, this compound integrates an electron-donating amine and an electron-withdrawing carbonyl group across a carbon-carbon double bond, with an electrophilic bromine atom at the alpha position. This unique electronic topology makes it an invaluable building block in the synthesis of complex heterocycles[2] and a potent electrophilic warhead in targeted covalent drug discovery[3].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural mechanics, and field-proven experimental protocols for its synthesis and application.

Structural & Physicochemical Profiling

The reactivity of CAS 13839-12-8 is dictated by its highly polarized structure. The molecule exclusively adopts the (Z)-configuration. Causality: The geometry is thermodynamically locked by a strong intramolecular hydrogen bond between the primary amine (hydrogen bond donor) and the carbonyl oxygen (hydrogen bond acceptor). This rigidifies the backbone, preventing

spontaneous isomerization and dictating the stereochemical outcome of subsequent cyclization reactions.

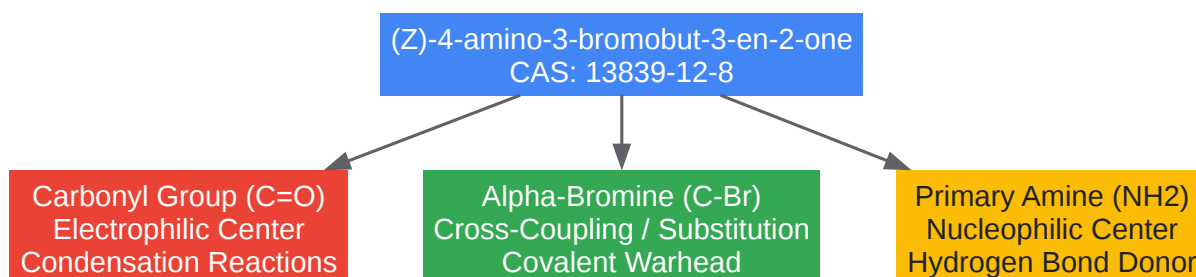
Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, essential for both synthetic planning and pharmacokinetic modeling (e.g., ADMET predictions).

Property	Value	Reference / Source
IUPAC Name	(Z)-4-amino-3-bromobut-3-en-2-one	Computed by LexiChem[1]
Molecular Formula	C 4H 6BrNO	PubChem CID 97547139[1]
Molecular Weight	164.00 g/mol	PubChem CID 97547139[4]
Exact Mass / Monoisotopic	162.96328 Da	PubChem CID 97547139[1]
XLogP3 (Lipophilicity)	1.0	Computed by XLogP3 3.0[4]
Topological Polar Surface Area	43.1 Å ²	Computed by Cactvs[1]
H-Bond Donors / Acceptors	1 / 2	Computed by Cactvs[4]
Rotatable Bonds	1	Computed by Cactvs[1]

Mechanistic Insights: The Reactivity Profile

α -Bromo enaminones are multi-centered electrophile-nucleophile systems. The introduction of the bromine atom at the C3 (alpha) position significantly alters the electron density compared to the parent enaminone, dampening the nucleophilicity of the beta-carbon while introducing a prime site for cross-coupling and nucleophilic substitution[2].



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Fig 1: Reactive centers of CAS 13839-12-8 illustrating its versatility as a synthetic building block.

Synthetic Methodologies & Experimental Protocols

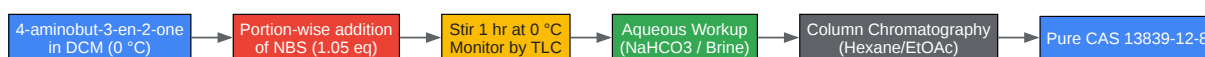
Protocol A: Electrophilic Alpha-Bromination of Enaminones

The most reliable method for synthesizing CAS 13839-12-8 is the direct electrophilic halogenation of 4-aminobut-3-en-2-one using N-bromosuccinimide (NBS)[5].

Step-by-Step Methodology:

- Preparation: Dissolve 10.0 mmol of 4-aminobut-3-en-2-one in 30 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
- Temperature Control: Cool the reaction flask to exactly 0 °C using an ice-water bath.
 - Causality: Enaminones are highly reactive; elevated temperatures promote uncontrolled polyhalogenation, leading to unwanted α,α -dihaloketones[5].
- Halogenation: Add NBS (10.5 mmol, 1.05 eq) portion-wise over 15 minutes. Stir at 0 °C for 1 hour.
- Reaction Quenching & Workup: Dilute the mixture with 20 mL DCM and wash with saturated aqueous NaHCO₃ (2 x 20 mL).

- Causality: The alkaline wash neutralizes the succinimide byproduct and any trace hydrobromic acid, preventing the acid-catalyzed degradation of the sensitive enaminone double bond.
- Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc) to yield the pure (Z)-4-amino-3-bromobut-3-en-2-one.



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Fig 2: Step-by-step synthetic workflow for the alpha-bromination of primary enaminones.

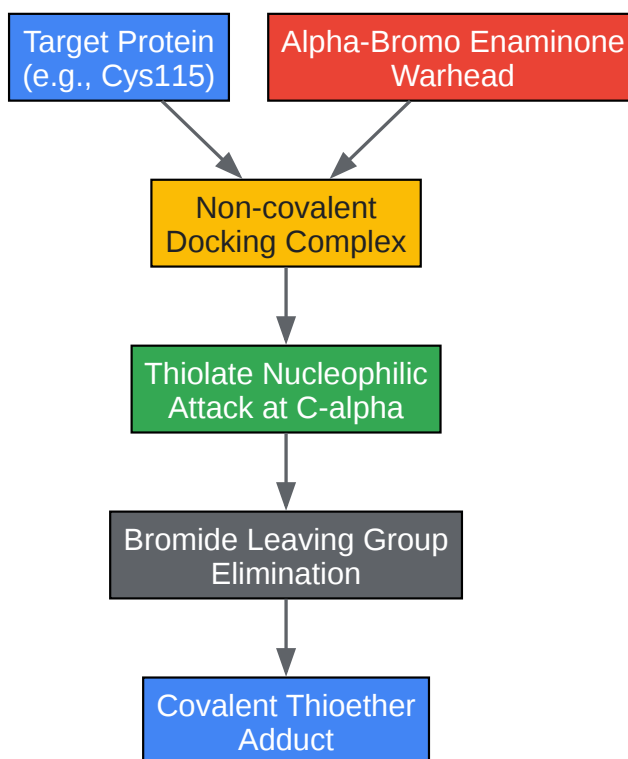
Protocol B: Palladium-Catalyzed Cyclization

α -Bromo enaminones are critical precursors for complex heterocyclic scaffolds. For instance, under palladium catalysis, bromoenaminones undergo intramolecular cyclization involving arylpalladium complexes to yield functionalized architectures like 1,2,3,4-tetrahydro-4-oxo- β -carbolines[2]. The C-Br bond serves as the primary oxidative addition site for the Pd(0) catalyst.

Biological Applications: Covalent Target Inhibition

Beyond synthetic chemistry, bromoenaminones have gained significant traction in medicinal chemistry as electrophilic warheads. Recent drug discovery programs have identified bromoenaminone derivatives as potent covalent inhibitors of the antibacterial target UDP-N-acetylglucosamine enolpyruvyl transferase (MurA)[3].

Mechanism of Action: The bromine atom is crucial for biological activity. Upon docking into the active site, the nucleophilic side chain of a specific cysteine residue (e.g., Cys115 in MurA) attacks the electrophilic alpha-carbon. Mass spectrometry (MS/MS) validation of these complexes shows a net loss of the bromine atom, confirming a net nucleophilic substitution reaction that forms a permanent, covalent thioether linkage, thereby irreversibly deactivating the enzyme.



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Fig 3: Mechanism of covalent target inhibition via nucleophilic substitution by cysteine thiols.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized CAS 13839-12-8, researchers must validate the product using the following analytical hallmarks:

- Mass Spectrometry (ESI-MS): The presence of the bromine atom will manifest as a distinct 1:1 isotopic doublet at m/z 164 and 166 $[M+H]^+$ due to the natural abundance of 79 Br and 81 Br isotopes.
- Nuclear Magnetic Resonance (1H -NMR): The disappearance of the vinylic proton (typically around 5.0–5.5 ppm in the parent enaminone) confirms complete halogenation at the alpha position. The amine protons (NH_2) will appear significantly downfield due to the strong intramolecular hydrogen bonding with the carbonyl group.

References

- [1] Title: 3-Buten-2-one,4-amino-3-bromo- | C₄H₆BrNO - PubChem. Source: National Center for Biotechnology Information (NIH). URL:[[Link](#)]
- [3] Title: Bromo-Cyclobutenaminones as New Covalent UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Inhibitors. Source: Pharmaceuticals (Basel) / PubMed Central (NIH). URL:[[Link](#)]
- [6] Title: Bromo-Cyclobutenaminones as New Covalent UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Inhibitors (ResearchGate Record). Source: ResearchGate. URL:[[Link](#)]
- [5] Title: Halogenating agent-promoted transformation of enaminones into α,α - dihaloketones. Source: Tetrahedron Letters / SciSpace. URL:[[Link](#)]
- [4] Title: Computed Properties of 3-Buten-2-one,4-amino-3-bromo-. Source: PubChem / NIH. URL:[[Link](#)]

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Sources

- 1. 3-Buten-2-one,4-amino-3-bromo- | C₄H₆BrNO | CID 97547139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Bromo-Cyclobutenaminones as New Covalent UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Buten-2-one,4-amino-3-bromo- | C₄H₆BrNO | CID 97547139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Top 434 Tetrahedron Letters papers published in 2024 [scispace.com]
- 6. researchgate.net [researchgate.net]
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